molecular formula C15H16N2O B5142876 N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate

N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate

货号 B5142876
分子量: 240.30 g/mol
InChI 键: NFNBUCBLPCXSKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and has been implicated in various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用机制

BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cell malignancy cells. N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of signaling pathways involved in B-cell survival and proliferation. This ultimately leads to growth inhibition and apoptosis of B-cell malignancy cells.
Biochemical and Physiological Effects
N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity may reduce the potential for off-target effects and toxicity. N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has also been shown to penetrate the blood-brain barrier, which may make it a potential treatment option for central nervous system lymphoma.

实验室实验的优点和局限性

N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has several advantages for lab experiments, including its selectivity for BTK and its ability to penetrate the blood-brain barrier. However, N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has limitations, including its potential for off-target effects and toxicity, as well as the need for further evaluation in clinical trials.

未来方向

There are several future directions for the development and evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate. These include:
1. Further evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in preclinical models of B-cell malignancies, including combination therapies with other targeted agents.
2. Clinical evaluation of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in patients with B-cell malignancies, including CLL and NHL.
3. Exploration of the potential for N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate as a treatment option for central nervous system lymphoma.
4. Development of biomarkers to predict response to N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate and monitor treatment efficacy.
5. Investigation of the potential for N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate in other B-cell disorders, such as autoimmune diseases.
In conclusion, N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate is a promising small molecule inhibitor that targets BTK and has shown potential for the treatment of B-cell malignancies. Further evaluation in preclinical and clinical studies is needed to fully understand its potential as a therapeutic agent.

合成方法

The synthesis of N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate involves several steps, including the reaction of 3-methyl-4-(4-pyridinyl)benzaldehyde with propanoyl chloride to form N-(3-methyl-4-(4-pyridinyl)phenyl)propanamide. This intermediate is then reacted with trifluoroacetic anhydride to yield N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate trifluoroacetate.

科学研究应用

N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate inhibits BTK activity and downstream signaling pathways, leading to growth inhibition and apoptosis of B-cell malignancy cells. In vivo studies have demonstrated that N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide trifluoroacetate can inhibit tumor growth and improve survival in mouse models of CLL and NHL.

属性

IUPAC Name

N-(3-methyl-4-pyridin-4-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-3-15(18)17-13-4-5-14(11(2)10-13)12-6-8-16-9-7-12/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNBUCBLPCXSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(4-pyridinyl)phenyl]propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。